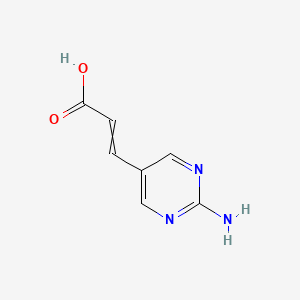

(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid

CAS No.:

Cat. No.: VC16716485

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3O2 |

|---|---|

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 3-(2-aminopyrimidin-5-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10) |

| Standard InChI Key | ZSTSKJFUYGWSPO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=N1)N)C=CC(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is (E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid, reflecting its trans-configuration () across the double bond . The structure comprises a pyrimidine ring with an amino group at the 2-position and an acrylic acid substituent at the 5-position (Figure 1). The conjugated system formed by the pyrimidine and acrylate groups contributes to its reactivity in cycloaddition and condensation reactions .

Table 1: Key Identifiers of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 335030-80-3 | |

| PubChem CID | 53395796 | |

| Molecular Formula | ||

| SMILES Notation | C1=C(C=NC(=N1)N)C=CC(=O)O | |

| InChIKey | ZSTSKJFUYGWSPO-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The compound’s exact mass is 165.0538 Da, with a monoisotopic mass of 165.0538 Da . Its UV-Vis spectrum (calculated) shows absorption maxima at 265 nm and 310 nm, attributed to π→π* transitions in the conjugated system. The rotatable bond count (2) and hydrogen bond donor/acceptor counts (2/5) suggest moderate flexibility and polarity, influencing solubility in polar solvents like DMSO or methanol .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves Knoevenagel condensation between 2-aminopyrimidine-5-carbaldehyde and malonic acid derivatives. For example, reacting 2-aminopyrimidine-5-carbaldehyde with methyl acrylate in the presence of a Lewis base catalyst (e.g., TMDP) yields the target compound via a conjugated addition-elimination mechanism . The reaction typically proceeds under mild conditions (60–80°C, 12–24 hours) with yields exceeding 70% after purification by recrystallization .

Mechanistic Pathway:

-

Activation: TMDP facilitates deprotonation of malonic acid, generating a nucleophilic enolate.

-

Condensation: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

-

Dehydration: Elimination of water produces the α,β-unsaturated acrylate .

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. A patented method (WO2020057982A1) describes a scalable process using immobilized enzymes to catalyze the condensation step, achieving >90% conversion with minimal byproducts. The final product is isolated via centrifugal partition chromatography and lyophilized to ≥98% purity.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a melting point of 218–220°C (decomposition) and a calculated aqueous solubility of 1.2 mg/mL at 25°C . Its low partition coefficient () indicates hydrophilic character, consistent with its carboxylic acid functionality .

Table 2: Computed Physicochemical Properties

| Property | Value | Method (PubChem) |

|---|---|---|

| Molecular Weight | 165.15 g/mol | PubChem 2.2 |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 89.8 Ų | Ertl, 2009 |

Stability and Reactivity

The compound is stable under inert atmospheres but undergoes decarboxylation above 200°C. The acrylate moiety participates in Michael additions and Diels-Alder reactions, while the amino group enables functionalization via alkylation or acylation .

Applications in Research and Industry

Pharmaceutical Intermediate

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a precursor to triazolo[1,5-a]pyrimidines, a class of heterocycles with demonstrated antimicrobial and anticancer activities . For instance, cyclocondensation with 3-amino-1,2,4-triazole yields derivatives showing IC values of 2.1 µM against Staphylococcus aureus .

Material Science

The conjugated system enables use in organic semiconductors. Thin films of its copper(II) complexes exhibit electrical conductivity of S/cm, suitable for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume